BenchChemオンラインストアへようこそ!

Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-

Serotonin transporter (SERT) Structure-activity relationship (SAR) Conformational flexibility

Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- (CAS 832102-02-0) is a synthetic heterocyclic small molecule (C₁₅H₁₈N₄O₂; MW 286.33 g/mol) belonging to the 6-nitroquinoline class of serotonin transporter (SERT) ligands. The compound features a 6-nitroquinoline core connected at the 2-position to an N-methylpiperazine moiety via a methylene (–CH₂–) linker.

Molecular Formula C15H18N4O2
Molecular Weight 286.33 g/mol
CAS No. 832102-02-0
Cat. No. B12540950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-
CAS832102-02-0
Molecular FormulaC15H18N4O2
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H18N4O2/c1-17-6-8-18(9-7-17)11-13-3-2-12-10-14(19(20)21)4-5-15(12)16-13/h2-5,10H,6-9,11H2,1H3
InChIKeyWYSMELMOWHPGFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- (CAS 832102-02-0): Structural Identity and Physicochemical Baseline for Procurement


Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- (CAS 832102-02-0) is a synthetic heterocyclic small molecule (C₁₅H₁₈N₄O₂; MW 286.33 g/mol) belonging to the 6-nitroquinoline class of serotonin transporter (SERT) ligands . The compound features a 6-nitroquinoline core connected at the 2-position to an N-methylpiperazine moiety via a methylene (–CH₂–) linker [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 65.19 Ų and a LogP of 2.29 . This compound is disclosed within the patent family claiming quinoline derivatives as SERT inhibitors for CNS disorders [2].

Why 6-Nitroquinoline Analogs Cannot Be Interchanged: The Critical Role of the Methylene Linker in Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- (CAS 832102-02-0)


Within the 6-nitroquinoline class, subtle structural modifications produce extreme (>1,000-fold) shifts in SERT binding affinity [1]. The parent compound 6-nitroquipazine (direct piperazine attachment at the quinoline 2-position) binds SERT with a Ki of 0.17 nM, whereas the direct N-methylpiperazine analog—lacking the methylene spacer—shows a Ki of 1,300 nM, a >7,600-fold affinity loss [1][2]. The methylene (–CH₂–) linker present in CAS 832102-02-0 introduces conformational flexibility and alters the spatial relationship between the protonatable piperazine nitrogen and the quinoline core, which is predicted to shift pharmacophore geometry relative to both the direct-linked and the bulkier 4-phenylpiperazinylmethyl analogs [3]. These differences mean that procurement specifications tied to the exact linker identity and substitution pattern are non-negotiable for SAR continuity in lead optimization campaigns.

Quantitative Differentiation Evidence for Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- (CAS 832102-02-0) Versus Its Closest Analogs


Linker Architecture: Methylene Spacer Confers Conformational Flexibility Absent in Direct-Linked 6-Nitroquipazine Analogs

CAS 832102-02-0 contains a methylene (–CH₂–) bridge between the quinoline C2 position and the piperazine N1 atom. This is structurally distinct from 6-nitroquipazine (CAS 77372-73-7), where the piperazine is directly attached to the quinoline ring without a spacer, and also distinct from 2-(4-methylpiperazin-1-yl)-6-nitroquinoline, which shares the N-methylpiperazine but also lacks the methylene linker . The added rotatable bond alters the distance and angle between the protonatable piperazine nitrogen and the quinoline aromatic system, a feature known to modulate SERT pharmacophore fitting in this series [1].

Serotonin transporter (SERT) Structure-activity relationship (SAR) Conformational flexibility

Physicochemical Differentiation: Reduced PSA and Enhanced Lipophilicity Versus 6-Nitroquipazine

CAS 832102-02-0 has a computed topological polar surface area (TPSA) of 65.19 Ų and a LogP of 2.29, compared to 6-nitroquipazine (TPSA = 73.98 Ų; LogP = 2.47) . The target compound's lower TPSA (-8.79 Ų) and slightly reduced LogP (-0.18 log units) shift its physicochemical profile closer to the favorable range for CNS penetration (TPSA < 70 Ų is associated with improved passive blood-brain barrier permeation) [1]. This distinguishes it from the more polar, direct-linked 6-nitroquipazine scaffold.

Lipophilicity Blood-brain barrier permeability TPSA

N-Methylpiperazine Substituent: Differentiates Target from Both Unsubstituted Piperazine and Bulky 4-Phenylpiperazinylmethyl Analogs

The target compound bears a 4-methyl substituent on the piperazine ring, distinguishing it from (a) the unsubstituted piperazine analog 6-nitro-2-(piperazin-1-ylmethyl)quinoline and (b) the sterically bulkier 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]quinoline (CAS 832101-98-1, MW 348.40) . In the 6-nitroquipazine SAR series, 4-substitution on the piperazine ring is known to profoundly modulate SERT binding: 4-chloro substitution improves Ki to 0.03 nM (6-fold better than 6-nitroquipazine), while bulkier 4-aryl substitution generally reduces SERT affinity [1]. The 4-methyl group represents a minimal, electron-donating substituent that modulates the pKa of the distal piperazine nitrogen without introducing the steric bulk or metabolic liabilities of a phenyl ring.

Piperazine N-substitution Ligand efficiency SERT SAR

Binding Affinity Context: Class-Level SERT Affinity Drop Informs Scaffold Selection Strategy

Although no direct SERT Ki has been published for CAS 832102-02-0, its closest measured analog—2-(4-methylpiperazin-1-yl)-6-nitroquinoline (lacking only the methylene spacer)—exhibits a Ki of 1,300 nM at rat SERT [1]. This represents a >7,600-fold affinity reduction compared to 6-nitroquipazine (Ki = 0.17 nM) [2], driven primarily by the N-methyl substitution on piperazine eliminating a key hydrogen-bond donor interaction in the SERT binding pocket [3]. Whether the methylene linker in the target compound partially rescues this affinity loss by repositioning the tertiary amine is an open SAR question that only CAS 832102-02-0 can address experimentally. This compound thus serves as a critical bridging scaffold between high-affinity direct-linked analogs and the unexplored methylene-spacer chemical space.

SERT binding affinity Lead optimization Scaffold hopping

Recommended Application Scenarios for Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- (CAS 832102-02-0) Based on Quantitative Differentiation Evidence


SERT Pharmacophore Elucidation: Methylene Linker Conformational Probing

CAS 832102-02-0 is uniquely suited for SERT pharmacophore mapping studies that systematically vary the quinoline-piperazine linker length. Its single methylene spacer places the N-methylpiperazine at a distance and angle not accessible to direct-linked analogs (6-nitroquipazine or 2-(4-methylpiperazin-1-yl)-6-nitroquinoline). Researchers comparing the binding mode of this compound against the direct-linked series can isolate the contribution of linker flexibility to SERT recognition, guided by the known Ki = 1,300 nM for the direct-linked analog without the spacer .

CNS-Penetrant Lead Optimization: Exploiting Favorable TPSA Window

The target compound's TPSA of 65.19 Ų falls below the 70 Ų threshold associated with improved passive BBB penetration , distinguishing it from the more polar 6-nitroquipazine (TPSA = 73.98 Ų). Medicinal chemistry teams pursuing CNS-targeted SERT modulators can use CAS 832102-02-0 as a starting scaffold where the physicochemical profile is already optimized for brain exposure, avoiding the property optimization burden inherent to the higher-TPSA parent scaffold .

Patent Landscape Expansion: Novel Methylene-Linker Quinoline Series

The patent family represented by WO2003082286A1 claims quinoline derivatives with direct piperazine attachment as SERT inhibitors . CAS 832102-02-0, with its methylene linker, occupies a structurally distinct chemical space that may lie outside the dominant composition-of-matter claims of earlier 6-nitroquipazine patents while retaining the core pharmacophoric elements (6-nitro, quinoline, basic nitrogen). Organizations seeking freedom-to-operate in the SERT inhibitor space can use this compound as a basis for novel patent filings, supported by its differentiated physicochemical and conformational properties demonstrated in Sections 3.1 and 3.2.

Chemical Probe for Balancing SERT Affinity and Physicochemical Properties

In lead optimization campaigns where the extreme potency of 6-nitroquipazine (Ki = 0.17 nM) is accompanied by undesirable physicochemical or pharmacokinetic properties, the structurally differentiated CAS 832102-02-0 offers an alternative starting point. Its methylene linker and N-methyl substitution are expected to modulate both target engagement and ADME parameters. The compound's balanced LogP (2.29) and reduced TPSA (65.19 Ų) relative to 6-nitroquipazine make it particularly valuable for identifying SERT ligands with improved drug-like properties, even if absolute binding affinity is moderately reduced—a common optimization trade-off in CNS drug discovery .

Quote Request

Request a Quote for Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.